![molecular formula C16H19NO3 B2566946 N-[2-(1-苯并呋喃-2-基)-2-甲氧基乙基]环丁烷甲酰胺 CAS No. 2034420-63-6](/img/structure/B2566946.png)
N-[2-(1-苯并呋喃-2-基)-2-甲氧基乙基]环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a synthetic organic compound that features a benzofuran ring, a methoxyethyl group, and a cyclobutanecarboxamide moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
未来方向
Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities and drug prospects .
作用机制
Target of action
The compound “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” may have multiple targets due to the presence of the benzofuran moiety. Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Benzofuran derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” might affect. Benzofuran derivatives have been shown to affect a variety of pathways related to their biological activities .
Result of action
Benzofuran derivatives have been shown to have various effects at the cellular level, such as inhibiting cell growth or inducing apoptosis in cancer cells .
生化分析
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzofuran moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the methoxyethyl group may facilitate interactions with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli . The cyclobutanecarboxamide group may also contribute to the compound’s binding affinity with specific receptors or enzymes, enhancing its biochemical activity.
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been observed to impact the expression of genes involved in metabolic pathways, potentially affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide involves its interactions with various biomolecules at the molecular level. The benzofuran moiety is known to bind to specific enzyme active sites, potentially inhibiting or activating their activity . Additionally, the methoxyethyl group may facilitate the compound’s binding to receptor proteins, leading to downstream signaling events . The cyclobutanecarboxamide group may also play a role in stabilizing the compound’s interactions with target biomolecules, enhancing its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity .
Metabolic Pathways
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide may affect the levels of specific metabolites, leading to alterations in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide within cells and tissues are critical factors that determine its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s localization and accumulation in specific cellular compartments may influence its overall biochemical effects .
Subcellular Localization
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide exhibits specific subcellular localization, which may affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical activity and specificity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, involving a halogenated benzene derivative and a boronic acid.
Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
相似化合物的比较
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran ring and carboxamide moiety but lacks the methoxyethyl group.
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide: Similar structure with an oxolane ring instead of a cyclobutane ring.
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime: Contains a benzofuran ring and exhibits antimicrobial activity.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is unique due to its combination of a benzofuran ring, a methoxyethyl group, and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,15H,4,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYDYWZIFSZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
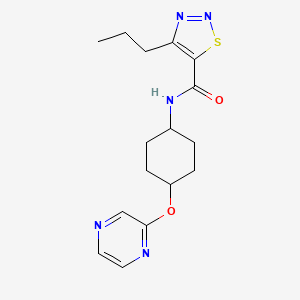
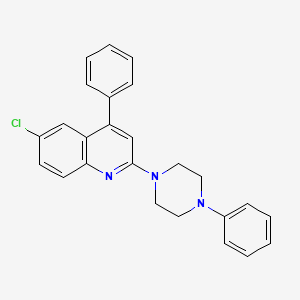
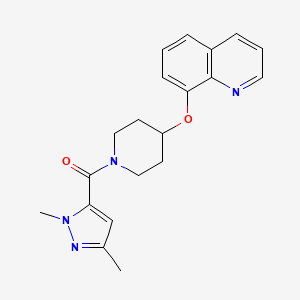
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)
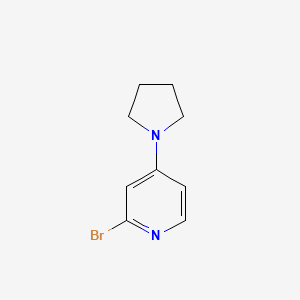
![4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine](/img/structure/B2566876.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)
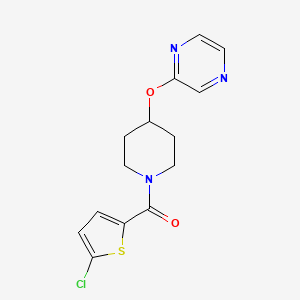
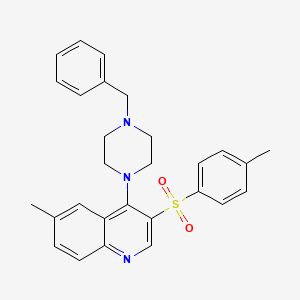
![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)
